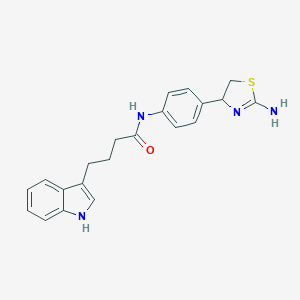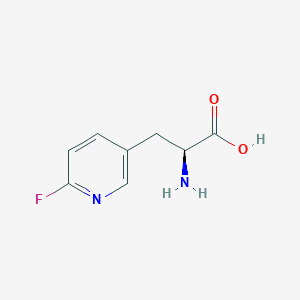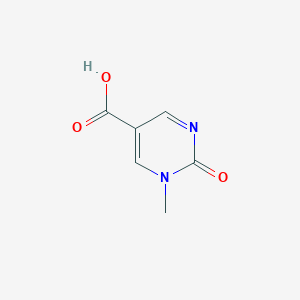
4-(2-(Pyrrolidin-1-yl)ethyl)aniline
Overview
Description
4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NLO Applications : A study by Draguta et al. (2015) focused on synthesizing binary adducts with phenolic coformers, including derivatives of anilines like N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, for applications in non-linear optics (NLO) (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Antibacterial Agents : Research by Stefancich et al. (1985) described the synthesis of new fluorinated compounds, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, related to nalidixic acid, showing high broad-spectrum antibacterial activities (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
Microwave-Assisted Synthesis : Vargas et al. (2012) reported an efficient microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, demonstrating an alternative to conventional heating methods (Vargas, Rosa, Buriol, Rotta, Moreira, Frizzo, Bonacorso, Zanatta, & Martins, 2012).
Greener Synthesis of Benzimidazoles : Sweeney et al. (2017) utilized environmentally-friendly methods to synthesize pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)anilines, contributing to greener chemical processes (Sweeney, Gurry, Keane, & Aldabbagh, 2017).
Crystal Structure and DFT Studies : Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, providing insights into molecular interactions and crystal packing, which is crucial for materials science and drug design (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
13C NMR Chemical Shifts Analysis : Rančić et al. (2014) synthesized and analyzed the 13C NMR chemical shifts of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, contributing to a better understanding of electronic substituent effects in these compounds (Rančić, Trišović, Milčić, Jovanovic, Jovanović, & Marinković, 2014).
Synthesis of Radiolabelled Leukotriene Inhibitor : Duelfer and Gala (1991) developed a synthesis method for a pyrrolidinium derivative, applied in the preparation of a radiolabelled leukotriene inhibitor, demonstrating its relevance in pharmaceutical chemistry (Duelfer & Gala, 1991).
Safety and Hazards
“4-(2-(Pyrrolidin-1-yl)ethyl)aniline” is classified under hazard class Eye Irrit. 2, with the signal word “Warning” according to Sigma-Aldrich . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Future Directions
The future directions for “4-(2-(Pyrrolidin-1-yl)ethyl)aniline” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This is guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been reported to show activity against various targets, such as ck1γ and ck1ε .
Mode of Action
It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been shown to influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with a pyrrolidine scaffold have been reported to show nanomolar activity against various targets, suggesting potential therapeutic applications .
Action Environment
The pyrrolidine scaffold presents a versatile platform for the development of novel biologically active compounds, and continued exploration of this chemical space may yield promising results for drug discovery .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKZNBDXFOXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424583 | |
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168897-20-9 | |
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)






![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)


